N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 568555-81-7
VCID: VC4334618
InChI: InChI=1S/C16H19ClN4O4/c1-25-8-7-20(12(22)9-17)13-14(18)21(16(24)19-15(13)23)10-11-5-3-2-4-6-11/h2-6H,7-10,18H2,1H3,(H,19,23,24)
SMILES: COCCN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)CCl
Molecular Formula: C16H19ClN4O4
Molecular Weight: 366.8

N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide

CAS No.: 568555-81-7

Cat. No.: VC4334618

Molecular Formula: C16H19ClN4O4

Molecular Weight: 366.8

* For research use only. Not for human or veterinary use.

N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide - 568555-81-7

Specification

CAS No. 568555-81-7
Molecular Formula C16H19ClN4O4
Molecular Weight 366.8
IUPAC Name N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide
Standard InChI InChI=1S/C16H19ClN4O4/c1-25-8-7-20(12(22)9-17)13-14(18)21(16(24)19-15(13)23)10-11-5-3-2-4-6-11/h2-6H,7-10,18H2,1H3,(H,19,23,24)
Standard InChI Key BQVDTQPFIIWUEA-UHFFFAOYSA-N
SMILES COCCN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)CCl

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s structure integrates three key moieties:

  • Tetrahydropyrimidine Core: A six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, partially saturated with two double bonds at positions 2 and 4 .

  • Substituents:

    • A benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) at position 1 of the pyrimidine ring.

    • An amino group (NH2\text{NH}_2) at position 6.

    • An acetamide side chain at position 5, modified with a chlorine atom and a 2-methoxyethyl group .

The SMILES notation COCCN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)CCl succinctly captures this arrangement . The InChIKey BQVDTQPFIIWUEA-UHFFFAOYSA-N provides a unique identifier for computational and database searches .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC16H19ClN4O4\text{C}_{16}\text{H}_{19}\text{ClN}_4\text{O}_4
Molecular Weight366.8 g/mol
Purity97%
Predicted CCS (Ų)181.7 ([M+H]+)

Solubility and melting point data remain unreported in available literature, underscoring the need for further experimental characterization .

Synthesis and Manufacturing

Inferred Synthesis Pathways

While no explicit synthesis protocols for this compound are documented, analogous tetrahydropyrimidine derivatives are typically synthesized via:

  • Biginelli Reaction: A three-component condensation of urea, aldehydes, and β-keto esters under acidic conditions .

  • Post-Functionalization: Introducing substituents like the 2-methoxyethyl group via nucleophilic substitution or amidation reactions .

For example, the chloroacetamide moiety could be installed by reacting a primary amine intermediate with chloroacetyl chloride in the presence of a base . The lack of detailed methods highlights opportunities for novel synthetic route development.

SupplierCatalog NumberSizePriceSource
VulcanChemVC4334618N/AInquiry
Santa Cruz Biotechsc-354842250 mg$188.00
Santa Cruz Biotechsc-354842A1 g$380.00

Pricing reflects its niche application and synthesis complexity. Bulk quantities may require custom synthesis .

Hazard CodeDescription
P261Avoid inhaling dust/fume/gas/mist.
P280Wear protective gloves/eye protection.
P305+P351IF IN EYES: Rinse cautiously with water.

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